molecular formula C11H9ClFNO2S2 B10918830 N-(3-Chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide

N-(3-Chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10918830
M. Wt: 305.8 g/mol
InChI Key: USJSSNJYYSHGIS-UHFFFAOYSA-N
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Description

N~2~-(3-Chloro-2-methylphenyl)-5-fluoro-2-thiophenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorinated methylphenyl group, a fluorinated thiophene ring, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-Chloro-2-methylphenyl)-5-fluoro-2-thiophenesulfonamide typically involves the reaction of 3-chloro-2-methylphenylamine with 5-fluoro-2-thiophenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-Chloro-2-methylphenyl)-5-fluoro-2-thiophenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N~2~-(3-Chloro-2-methylphenyl)-5-fluoro-2-thiophenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3-Chloro-2-methylphenyl)-5-fluoro-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(3-Chloro-2-methylphenyl)-5-fluoro-2-thiophenesulfonamide is unique due to the combination of its structural features, including the chlorinated methylphenyl group, fluorinated thiophene ring, and sulfonamide functional group

Properties

Molecular Formula

C11H9ClFNO2S2

Molecular Weight

305.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C11H9ClFNO2S2/c1-7-8(12)3-2-4-9(7)14-18(15,16)11-6-5-10(13)17-11/h2-6,14H,1H3

InChI Key

USJSSNJYYSHGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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